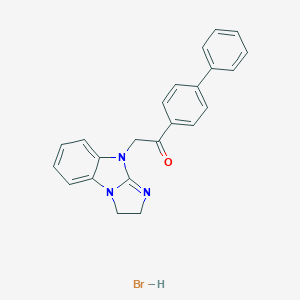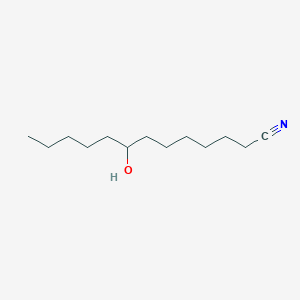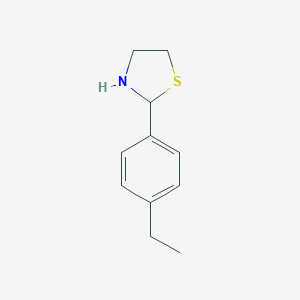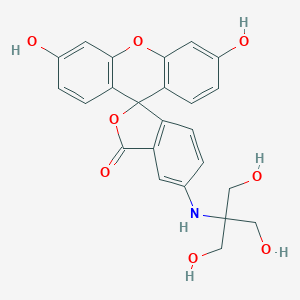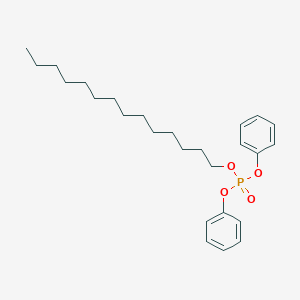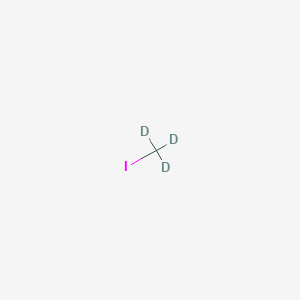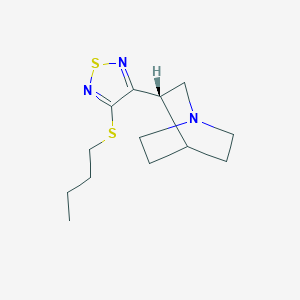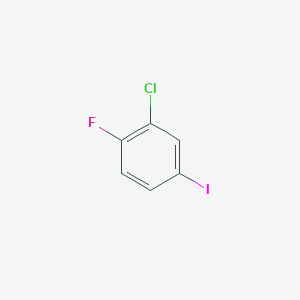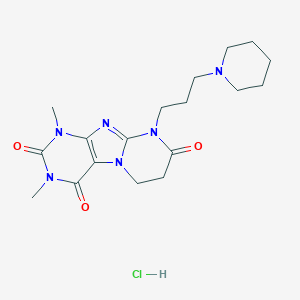
Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 6,7-dihydro-1,3-dimethyl-9-(3-(1-piperidinyl)propyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 6,7-dihydro-1,3-dimethyl-9-(3-(1-piperidinyl)propyl)-, monohydrochloride, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a potent and specific inhibitor of adenosine A1 receptor-mediated responses, and it has been widely used in scientific research to study the physiological and biochemical effects of adenosine receptors.
作用机制
DPCPX exerts its pharmacological effects by selectively blocking the adenosine A1 receptor. Adenosine A1 receptors are widely distributed in the brain and peripheral tissues, and they play a critical role in the regulation of various physiological processes, including neurotransmission, vascular tone, and immune function. By blocking the adenosine A1 receptor, DPCPX inhibits the downstream signaling pathways that are activated by adenosine, leading to a range of physiological and biochemical effects.
生化和生理效应
DPCPX has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of vascular tone, and the inhibition of immune function. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, as well as anti-inflammatory effects in models of arthritis and colitis.
实验室实验的优点和局限性
DPCPX is a highly specific and potent antagonist of the adenosine A1 receptor, which makes it an ideal tool for studying the role of adenosine A1 receptors in physiological and pathological processes. However, its high potency and specificity also make it difficult to use in vivo, as it can lead to off-target effects and toxicity at high doses. Additionally, its chemical structure and properties make it difficult to use in certain experimental settings, such as in cell culture or in vivo imaging studies.
未来方向
There are several future directions for the use of DPCPX in scientific research. One potential direction is the development of new therapeutic agents based on its pharmacological properties, such as neuroprotective agents for the treatment of stroke and traumatic brain injury. Another potential direction is the investigation of the role of adenosine A1 receptors in other physiological processes, such as metabolism and aging. Additionally, the development of new methods for the synthesis and delivery of DPCPX could enable its use in a wider range of experimental settings.
合成方法
DPCPX can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and chemoenzymatic synthesis. One of the most commonly used methods is chemical synthesis, which involves the reaction of 8-cyclopentyl-1,3-dimethylxanthine with 3-(1-piperidinyl)propylamine in the presence of hydrochloric acid to yield DPCPX.
科学研究应用
DPCPX has been extensively used in scientific research to study the role of adenosine A1 receptors in a variety of physiological and pathological processes, including cardiovascular function, neuroprotection, pain modulation, and inflammation. It has also been used to investigate the effects of adenosine A1 receptor antagonists on the central nervous system and to develop new therapeutic agents for the treatment of various diseases.
属性
CAS 编号 |
148711-98-2 |
|---|---|
产品名称 |
Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 6,7-dihydro-1,3-dimethyl-9-(3-(1-piperidinyl)propyl)-, monohydrochloride |
分子式 |
C18H27ClN6O3 |
分子量 |
410.9 g/mol |
IUPAC 名称 |
1,3-dimethyl-9-(3-piperidin-1-ylpropyl)-6,7-dihydropurino[7,8-a]pyrimidine-2,4,8-trione;hydrochloride |
InChI |
InChI=1S/C18H26N6O3.ClH/c1-20-15-14(16(26)21(2)18(20)27)24-12-7-13(25)23(17(24)19-15)11-6-10-22-8-4-3-5-9-22;/h3-12H2,1-2H3;1H |
InChI 键 |
RMAMAQMCVCAPEP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCC(=O)N(C3=N2)CCCN4CCCCC4.Cl |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCC(=O)N(C3=N2)CCCN4CCCCC4.Cl |
其他 CAS 编号 |
148711-98-2 |
同义词 |
Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 6,7-dihydro-1,3-dimethyl -9-(3-(1-piperidinyl)propyl)-, monohydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



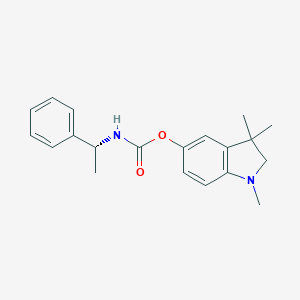
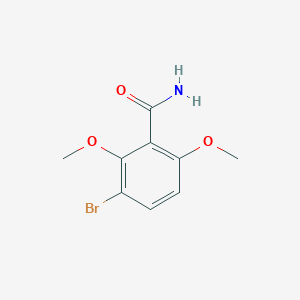
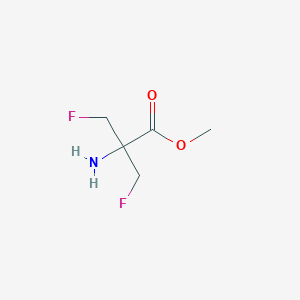
![Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate](/img/structure/B117407.png)
![2,3-dihydroxypropyl [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B117409.png)
